molecular formula C12H13ClN2O2 B021401 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 147662-99-5

3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B021401
M. Wt: 252.69 g/mol
InChI Key: FZSZMRUSKSYCGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrido[1,2-a]pyrimidin-4-one derivatives often involves the condensation of suitable precursors, with various catalytic and reaction conditions influencing the yield and purity of the final product. For example, halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized through thermal cyclization and decarboxylation processes from isopropylidene (2-pyridylamino)methylenemalonates prepared from 2-aminopyridines and isopropylidene methoxymethylenemalonate formed in situ (Molnár et al., 2009).

Molecular Structure Analysis

The molecular structure of 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been characterized, revealing a planar pyrido[1,2-a]pyrimidine ring system with the chloroethyl side chain nearly orthogonal to the pyrimidine ring. Weak intermolecular interactions, including C—H⋯N and C—H⋯Cl hydrogen bonds along with π–π interactions, contribute to the stability of its crystal structure (Jasinski et al., 2009).

Chemical Reactions and Properties

The reactivity of pyrido[1,2-a]pyrimidin-4-ones includes their participation in various chemical reactions, such as halogenation, alkylation, and nucleophilic substitution, which can modify their chemical properties and biological activities. The introduction of different substituents can lead to the formation of compounds with potential pharmacological activities (Krishnamurthy et al., 2013).

Scientific Research Applications

  • Synthesis of Heterocyclic Systems :

    • The compound has been utilized in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are important in medicinal chemistry for their potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).
  • Application in Hydrogenation Processes :

    • It was used in a study focusing on selectivity control in hydrogenation processes. Near-IR technology was applied for in-line analysis of the hydrogenation of this compound, demonstrating the utility of this technique in industrial chemical processes (Smet et al., 2005).
  • Crystallographic Studies :

    • Crystallographic studies of this compound showed its molecular structure and intermolecular interactions. These studies are crucial for understanding the compound's physical and chemical properties (Jasinski et al., 2009).
  • Synthesis of Halogenated Derivatives :

    • Research has been conducted on the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, indicating the compound's versatility in creating various derivatives with potential applications in pharmaceuticals (Molnár et al., 2009).
  • Analgesic Property Exploration :

    • There has been research into modifying the pyridine moiety of related molecules to enhance analgesic properties. This indicates the potential of derivatives of this compound in pain management (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
  • Synthesis of Antipsychotic Medications :

    • The compound has been used as an intermediate in the synthesis of paliperidone, an antipsychotic medication. This highlights its importance in the pharmaceutical industry (Ji Ya-fei, 2010).
  • Antibacterial Agent Research :

    • A study explored derivatives of this compound as potential antibacterial agents, demonstrating its application in addressing bacterial infections (Krishnamurthy et al., 2013).
  • DNA Interaction Studies :

    • Research on the interaction of this compound with DNA has been conducted, which is crucial for understanding its potential in genetic studies and drug design (Zhang et al., 2013).

properties

IUPAC Name

3-(2-chloroethyl)-7-methoxy-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-8-10(5-6-13)12(16)15-7-9(17-2)3-4-11(15)14-8/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSZMRUSKSYCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)OC)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593029
Record name 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

147662-99-5
Record name 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 17 parts of 5-methoxy-2-pyridinamine, 61 parts of phosphoryl chloride and 348 parts of methylbenzene was stirred for 2 hours at 60° C. 18 Parts of 3-acetyl-4,5-dihydro-2(3H)-furanone were added and the reaction mixture was stirred overnight at 90° C. The whole was poured into crushed ice and treated with ammonium hydroxide. The product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was stirred in a mixture of hexane and ethyl acetate (50:50 by volume). The precipitated product was filtered off and dried, yielding 10 parts (30.4%) of 3-(2-chloroethyl)-7-methoxy-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one; mp. 150° C. (intermediate 3)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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